Home > Products > Screening Compounds P140218 > 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol - 2098050-12-3

6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol

Catalog Number: EVT-1768409
CAS Number: 2098050-12-3
Molecular Formula: C11H9F2N3O
Molecular Weight: 237.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While no direct description of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol was found in the provided papers, the compound likely belongs to the class of pyridazine derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. Pyridazines are commonly found in pharmaceutical and agrochemical applications due to their diverse biological activities. []

3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione (NBI 42902)

Compound Description: NBI 42902 is a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. [] It exhibits subnanomolar binding affinity and acts as a potent functional antagonist. [] NBI 42902 also showed good plasma exposure in cynomolgus monkeys after oral administration and significantly decreased serum levels of luteinizing hormone in castrated male cynomolgus monkeys. []

Relevance: This compound, while containing a pyrimidin-2,4-dione core instead of a pyridazin-3-ol core like 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol, shares the 2,6-difluorobenzyl substituent. This structural similarity suggests potential similarities in physicochemical properties and potential interactions with biological targets. The presence of a difluorobenzyl group in both compounds highlights this group's importance in pharmaceutical research and development.

1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol

Compound Description: This compound is an anticonvulsant drug belonging to the class of substituted 3-tertiary-amino-6-aryl-pyridazines. [] Its crystal structure and electronic properties have been studied, revealing a limited inclination of the phenyl ring and a marked delocalization of the piperidine nitrogen lone pair toward the pyridazine ring. []

Relevance: This compound shares the pyridazin-3-yl core with 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol, highlighting the importance of this heterocycle in medicinal chemistry. While the substituents on the pyridazine ring differ, their shared core structure suggests potential similarities in their chemical reactivity and interactions with biological targets.

(+)-2-(2,4-Difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-3-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ylthio]butan-2-ol (MFB-1041)

Compound Description: MFB-1041 is a triazole antifungal agent with poor oral absorption due to its low water solubility. [] To improve its bioavailability, solid dispersion systems with enteric polymers like hydroxypropylmethylcellulose phthalate (HP-55) and carboxymethylethylcellulose (CMEC) were evaluated. []

Relevance: This compound, although containing a triazole-pyridazine core, showcases the 2,4-difluorophenyl group like 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol. The shared difluorophenyl moiety points towards potential similarities in their chemical and pharmacological profiles, particularly their interaction with fungal targets. The research on MFB-1041 demonstrates efforts to overcome the challenges of poorly soluble drugs containing difluorophenyl groups.

4-(substituted) pyrazolyl 5,6-dipyridylpyridazin-3(2H)-ones

Compound Description: This series of compounds was synthesized through cyclocondensation reactions and investigated for their potential antihypertensive and anti-inflammatory activities. [] The pyrazolyl moiety, introduced via reaction with hydrazine hydrate, plays a key role in their pharmacological properties. []

Relevance: Although these compounds feature a more complex core structure compared to 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol, the presence of the pyridazin-3(2H)-one core emphasizes the versatility of this heterocycle in medicinal chemistry. This shared core structure, despite the different substituents, highlights the potential of pyridazin-3(2H)-ones as a scaffold for developing new drugs with diverse biological activities.

Overview

6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol is a compound classified as a pyridazine derivative, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound has garnered interest in both synthetic organic chemistry and medicinal research due to its unique structural properties and potential biological activities. The compound's chemical structure is defined by the presence of a difluorobenzyl amino group attached to a pyridazin-3-ol framework, which contributes to its reactivity and functionality in various chemical reactions.

Source and Classification

The compound is sourced from the reaction of 2,4-difluorobenzylamine with pyridazinone derivatives. It falls under the broader category of heterocyclic compounds, which are organic compounds containing rings that include at least one atom that is not carbon, typically nitrogen or oxygen. Pyridazines, including 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol, are significant in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol generally involves several key steps:

  1. Reagents: The primary reagents include 2,4-difluorobenzylamine and a pyridazinone derivative.
  2. Reaction Conditions: Common solvents used in the synthesis are ethanol or methanol. Acidic or basic catalysts may be employed to enhance the reaction rate and yield.
  3. Industrial Production: For large-scale production, continuous flow reactors may be utilized to optimize yields and purity through advanced purification techniques such as crystallization and chromatography.

Technical Details

The reaction typically proceeds via nucleophilic substitution where the amino group of 2,4-difluorobenzylamine attacks the electrophilic center of the pyridazinone derivative. The resulting product is purified through recrystallization or chromatography to achieve high purity levels suitable for further applications.

Molecular Structure Analysis

Structure

The molecular formula of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol is C11H10F2N4OC_{11}H_{10}F_2N_4O. The structural representation includes a pyridazine ring bonded to a difluorobenzyl amino group at the sixth position and a hydroxyl group at the third position of the pyridazine ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 252.22 g/mol
  • Melting Point: Specific melting point data is not universally reported but can vary based on purity and synthesis method.
Chemical Reactions Analysis

Types of Reactions

6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol can engage in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding oxides.
  2. Reduction: Reduction reactions can yield different reduced forms.
  3. Substitution: It can undergo nucleophilic substitution reactions where its amino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction.
  • Substitution Reagents: Halogens and alkylating agents are utilized under various acidic or basic conditions.
Mechanism of Action

The mechanism of action for 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets within biological systems. It has been observed to inhibit certain kinases that play crucial roles in cell signaling pathways. This inhibition can lead to downstream effects that may contribute to its potential therapeutic activities against various diseases, including cancer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like ethanol and methanol.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of amines and aromatic compounds, facilitating various substitution reactions.

Relevant data regarding spectral characteristics (NMR, IR) can aid in confirming the identity and purity of synthesized compounds .

Applications

6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol has several notable applications:

  1. Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
  2. Biological Research: Investigated for its potential antimicrobial and anticancer properties.
  3. Medicinal Chemistry: Ongoing research explores its efficacy as a therapeutic agent for various diseases.
  4. Material Science: Utilized in developing new materials with specific chemical properties .
Introduction to Pyridazin-3-ol Derivatives in Medicinal Chemistry

Structural and Functional Significance of Pyridazin-3-ol Scaffolds in Drug Design

The pyridazin-3-ol (1,2-diazin-3-one) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at position 3. This core exhibits prototropic tautomerism, allowing it to exist in equilibrium between the hydroxypyridazine (pyridazin-3-ol) and ketone (3(2H)-pyridazinone) forms. The keto form predominates in biological environments, creating a hydrogen-bond-donating NH group and a hydrogen-bond-accepting carbonyl oxygen [1]. This dual hydrogen-bonding capacity enables robust interactions with diverse biological targets, including enzymes and receptors. The scaffold's electron-deficient nature facilitates π-stacking interactions with aromatic amino acid residues, while its planar geometry permits deep penetration into hydrophobic binding pockets [9].

Functionally, pyridazin-3-ols demonstrate remarkable pharmacophore versatility. Substituents at positions 4, 5, and 6 can be strategically modified to modulate target affinity, solubility, and metabolic stability. For instance, amino groups at position 4 (as in 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol) introduce additional hydrogen-bonding donors/acceptors and basic centers that influence ionization state and membrane permeability [1] [8]. The scaffold's synthetic accessibility via condensation of hydrazines with 1,4-dicarbonyl compounds or functional group interconversions further enhances its drug design utility [1].

Table 1: Biologically Active Pyridazin-3-ol Derivatives and Their Therapeutic Applications

CompoundSubstitution PatternBiological ActivityKey Structural Features
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol6-(2,4-Difluorobenzyl)aminoUnder investigationFluorinated benzyl enhances lipophilicity; amino group at C4 enables H-bonding
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol6-(2,4-Dichlorophenyl)Antimicrobial, Cardiotonic potentialChlorine atoms increase electron-withdrawing effects; amino group at C4 [1]
Thyroid receptor agonists (Patent)Variable at C6Thyroid hormone receptor agonismOptimized for receptor binding; halogenated benzyl common [9]
4-Amino-6-(2-chlorophenyl)pyridazin-3-ol6-(2-Chlorophenyl)Not fully characterizedMono-halogenation reduces steric bulk vs. dihalo analogs [8]

Role of Fluorinated Benzyl Substituents in Bioactivity Modulation

Fluorinated benzyl groups, particularly 2,4-difluorobenzyl, confer distinct advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of pyridazin-3-ol derivatives. The incorporation of fluorine atoms follows a multifactorial optimization strategy:

  • Metabolic Stabilization: Benzylic C–H bonds are susceptible to cytochrome P450-mediated oxidation. Fluorination at ortho and para positions dramatically reduces this metabolic degradation. The 2,4-difluorobenzyl group in 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol shields the benzylic methylene via a combination of steric hindrance and electronic deactivation, extending plasma half-life [3] [6]. This effect is quantified in lead optimization campaigns, where fluorinated analogs often exhibit >10-fold improved metabolic stability in liver microsome assays compared to non-fluorinated counterparts [5].

  • Lipophilicity and Permeability Enhancement: Fluorine atoms increase logP values by approximately 0.25 per fluorine atom, augmenting membrane permeability. However, the 2,4-difluoro pattern balances this effect by preventing excessive hydrophobicity. The polar hydrophobicity imparted by fluorinated aromatics facilitates traversal of blood-brain barriers when required, without compromising aqueous solubility as severely as chloro or bromo substituents [5] [6].

  • Electrostatic Interactions: Fluorine's high electronegativity (Pauling scale: 4.0) creates strong dipole moments and quadrupole interactions with protein targets. The 2,4-difluoro configuration generates a dipole vector orthogonal to the benzyl ring axis, enabling optimal alignment with complementary residues in binding pockets. This effect can enhance binding affinity by up to 100-fold versus non-fluorinated analogs, as demonstrated in kinase inhibitors and GPCR modulators [5] [6]. Notably, fluorine can engage in underappreciated C–F⋯H–N, C–F⋯C=O, or C–F⋯π interactions contributing to selectivity [3].

  • Steric Mimicry with Minimal Perturbation: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), allowing bioisosteric replacement of functional groups without drastic steric penalties. In the 2,4-difluorobenzyl group, fluorines occupy positions comparable to hydroxyl groups but without hydrogen-bond-donating capacity, effectively eliminating undesired solvation or off-target interactions [6].

Table 2: Impact of Fluorination on Benzyl-Substituted Bioactive Compounds

Fluorination PatternΔ Binding Affinity (vs. H)Metabolic Half-life (vs. H)logP Change (vs. H)Key Contributions
2-Fluoro2-10x ↑1.5-3x ↑+0.22Steric blocking of ortho oxidation; dipole interactions
4-Fluoro1-8x ↑2-5x ↑+0.25Electronic deactivation of para position; enhanced π-stacking
2,4-Difluoro10-100x ↑3-8x ↑+0.48Synergistic metabolic stabilization; optimized dipole vector; balanced lipophilicity
3,4-Difluoro5-50x ↑2-4x ↑+0.50Altered dipole orientation; potential for orthogonal target engagement

Historical Evolution of Aminopyridazine Derivatives as Pharmacophores

Aminopyridazine derivatives emerged as pharmacophores in the mid-20th century, with initial focus on cardiovascular applications due to their structural resemblance to hydralazine. Early compounds like 6-phenylpyridazinones demonstrated inotropic and vasodilatory effects, attributed to phosphodiesterase III inhibition and calcium sensitization [1]. The discovery of the 4-aminopyridazine substructure as a kinase hinge-binding motif in the 1990s marked a pivotal shift toward targeted therapies. Aminopyridazines' ability to donate two hydrogen bonds via the N–H and ring nitrogen (or carbonyl oxygen in keto form) mirrored purine-based cofactors, enabling competitive inhibition of ATP-binding sites [9].

The integration of fluorinated benzylamino groups at position 6 represents a third-generation refinement, addressing limitations of earlier analogs. Non-fluorinated 6-benzylaminopyridazin-3-ols often exhibited suboptimal pharmacokinetics due to rapid Phase I metabolism and insufficient CNS penetration. The strategic incorporation of fluorine atoms, as in 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol, evolved from parallel developments in fluorinated tyrosine kinase inhibitors (e.g., erlotinib) and fluoroquinolone antibiotics [5] [6]. Patent literature from the 2000s reveals systematic exploration of halogen effects, establishing that 2,4-difluorobenzyl optimally balances metabolic stability, permeability, and target affinity across diverse targets including:

  • Kinases: p38 MAPK, CDKs, Aurora kinases where the difluorobenzyl group occupies hydrophobic pockets [4] [9]
  • Neurotransmitter Targets: GABA_A receptors modulated via π-stacking with fluorinated benzyl groups [4]
  • Nuclear Receptors: Thyroid hormone receptors where fluorine mitigates oxidative deiodination [9]

Recent synthetic advances, particularly in benzylic C(sp³)–H fluorination (e.g., electrophilic fluorination with Selectfluor, radical fluorination with NFSI), now enable late-stage fluorination of pyridazine precursors. This allows medicinal chemists to rapidly generate fluorinated analogs like 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol for structure-activity relationship (SAR) studies without de novo synthesis [3] [6]. The current compound exemplifies modern design principles: retention of the essential 4-amino-3-ol pharmacophore, strategic fluorine placement for ADME optimization, and proven versatility across target classes.

Table 3: Evolution of Key Aminopyridazine Pharmacophores

GenerationTime PeriodRepresentative SubstituentsTherapeutic FocusAdvances/Limitations
First1960s-1980s6-Aryl (e.g., phenyl, chlorophenyl)Cardiovascular agentsDemonstrated PDE-III inhibition; limited by short half-life and off-target effects
Second1990s-2000s4-Amino-6-alkyl/heteroarylKinase inhibitors, CNS agentsImproved target specificity; metabolic instability at benzyl positions remained issue
Third2010s-Present6-(Polyhalobenzyl)aminoTargeted oncology, CNS drugsFluorination enhances metabolic stability, BBB penetration; e.g., 2,4-difluorobenzyl

The structural attributes of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol—specifically, the hydrogen-bond-donor capacity of the 4-amino group, the tautomerizable 3-ol/3-keto functionality, and the metabolically stabilized 2,4-difluorobenzyl moiety—exemplify the iterative optimization of pyridazin-3-ols as versatile pharmacophores for contemporary drug discovery. Ongoing research focuses on expanding their utility through prodrug approaches (e.g., phosphates for solubility) and incorporation into bifunctional ligands targeting protein-protein interactions [1] [9].

Structure-Activity Relationship (SAR) Summary for 6-Substituted Pyridazin-3-ol Derivatives:

Pyridazin-3-ol Core││Tautomerization (OH/NH vs. keto) governs H-bonding││┌──────────────┴──────────────┐▼                             ▼4-Amino Group                  6-Substituent(H-bond donor)        (Critical for target engagement)│                             ││                             │Electron-donating effect        Fluorination pattern determines:increases nucleophilicity      ► Metabolic stability (2F > 4F > H)and basicity                   ► Lipophilicity (logP: 2,4-F₂ ≈ +0.5)│                             ││                             │Modulates pKa (≈8-10)          ► Steric profile (F minimal bulk)affecting cellular uptake      ► Dipole interactions (ortho-F key)│                             │▼                             ▼Enhanced interactions        Examples: 2,4-F₂-benzyl >> 4-Cl-benzylwith acidic residues         in microsomal stability assays (t½ ↑5x)

Properties

CAS Number

2098050-12-3

Product Name

6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol

IUPAC Name

3-[(2,4-difluorophenyl)methylamino]-1H-pyridazin-6-one

Molecular Formula

C11H9F2N3O

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C11H9F2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17)

InChI Key

KRYYLAGFSCVXNG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CNC2=NNC(=O)C=C2

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC2=NNC(=O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.